2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine
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Overview
Description
2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine is a synthetic nucleoside analog with the molecular formula C13H13N5O4 and a molecular weight of 303.27 g/mol . This compound is notable for its unique structure, which includes an isopropylidene group and a cycloadenosine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine typically involves the protection of adenosine with an isopropylidene group, followed by cyclization and oxidation reactions. One common method involves the use of acetone and an acid catalyst to form the isopropylidene derivative, followed by cyclization using a suitable reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA and RNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine involves its incorporation into DNA and RNA, where it can interfere with the normal synthesis processes. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anti-cancer therapies. The compound targets specific enzymes involved in nucleic acid synthesis, thereby exerting its effects.
Comparison with Similar Compounds
2’,3’-O-Isopropylidene-adenosine: Lacks the oxo and cyclo groups.
5’-Oxo-8,5’-cycloadenosine: Lacks the isopropylidene group.
8,5’-Cycloadenosine: Lacks both the isopropylidene and oxo groups.
Uniqueness: 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine is unique due to its combination of an isopropylidene group, an oxo group, and a cycloadenosine moiety.
Properties
Molecular Formula |
C13H13N5O4 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
7-amino-15,15-dimethyl-14,16,18-trioxa-2,4,6,9-tetrazapentacyclo[10.5.1.02,10.03,8.013,17]octadeca-3,5,7,9-tetraen-11-one |
InChI |
InChI=1S/C13H13N5O4/c1-13(2)21-7-6-5(19)11-17-4-9(14)15-3-16-10(4)18(11)12(20-6)8(7)22-13/h3,6-8,12H,1-2H3,(H2,14,15,16) |
InChI Key |
PMBIEZSWQVXOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C3N4C(=NC5=C(N=CN=C54)N)C(=O)C2O3)C |
Origin of Product |
United States |
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